Ethyl 7,7-dimethyl-6-oxooctanoate
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Overview
Description
Ethyl 7,7-dimethyl-6-oxooctanoate is an organic compound with the molecular formula C12H22O3. It is a derivative of octanoic acid, featuring an ethyl ester group and a ketone functional group at the sixth carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7,7-dimethyl-6-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 7,7-dimethyl-6-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the Claisen condensation of ethyl acetate with 2,2-dimethyl-1,3-propanediol, followed by oxidation of the resulting intermediate to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,7-dimethyl-6-oxooctanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7,7-dimethyl-6-oxooctanoic acid.
Reduction: 7,7-dimethyl-6-hydroxyoctanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 7,7-dimethyl-6-oxooctanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7,7-dimethyl-6-oxooctanoate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and proteins, potentially inhibiting or modifying their activity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may have biological effects .
Comparison with Similar Compounds
Ethyl 7,7-dimethyl-6-oxooctanoate can be compared with other similar compounds such as:
Ethyl 6-oxooctanoate: Lacks the dimethyl substitution at the seventh carbon, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
7,7-dimethyl-6-oxooctanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
This compound is unique due to its specific combination of functional groups and structural features, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 7,7-dimethyl-6-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-5-15-11(14)9-7-6-8-10(13)12(2,3)4/h5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSKMBKORYSQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645664 |
Source
|
Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-39-1 |
Source
|
Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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